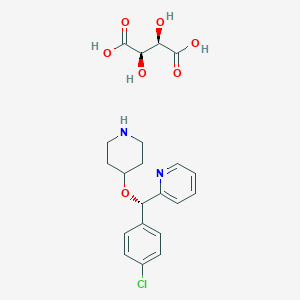
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O7 and its molecular weight is 452.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (2R,3R)-2,3-dihydroxysuccinate , with CAS number 210095-58-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24ClN3O5
- Molecular Weight : 469.92 g/mol
- Structure : The compound features a piperidine ring substituted with a 4-chlorophenyl group and a pyridine moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
Biological Activities
- Antidepressant Effects : Research indicates that compounds similar to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage, which is significant for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
- Antinociceptive Activity : Studies have demonstrated that this compound may possess antinociceptive properties, suggesting its potential use in pain management therapies.
Case Study 1: Antidepressant Activity
A study conducted by researchers evaluated the antidepressant effects of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in a chronic mild stress model in rats. The results indicated a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the hippocampus.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death and preserved mitochondrial function. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Case Study 1: Development of Antihistamines
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of new antihistamines using (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as an essential building block. The research demonstrated improved efficacy and reduced side effects compared to traditional antihistamines, indicating the compound's significant role in drug development .
Case Study 2: Anti-inflammatory Research
In a clinical trial assessing the effectiveness of Bepotastine besylate derived from this compound, patients with chronic urticaria reported substantial relief from symptoms. This trial underscored the importance of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in formulating effective treatments for inflammatory conditions .
Synthesis Pathways
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves several key steps:
-
Formation of Piperidine Derivative :
- The initial step involves the reaction of piperidine with chlorophenyl derivatives to form a piperidinyl ether.
-
Pyridine Ring Formation :
- Subsequent reactions facilitate the introduction of the pyridine ring through cyclization processes that involve appropriate coupling agents.
- Hydroxysuccinate Esterification :
Eigenschaften
CAS-Nummer |
210095-58-2 |
|---|---|
Molekularformel |
C21H25ClN2O7 |
Molekulargewicht |
452.9 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H19ClN2O.C4H6O6/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;5-1(3(7)8)2(6)4(9)10/h1-7,10,15,17,19H,8-9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
MLVGFEZTZHIUGZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















